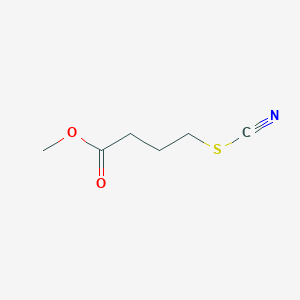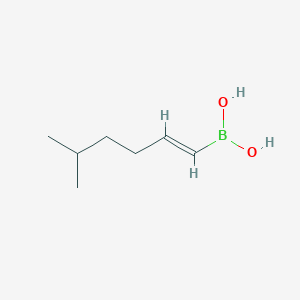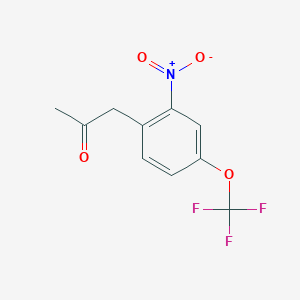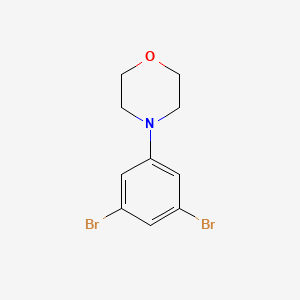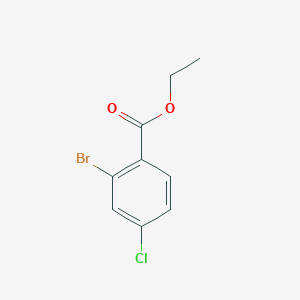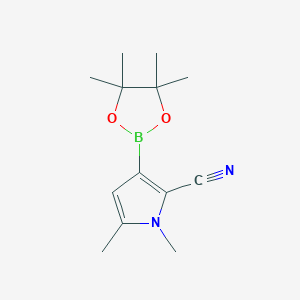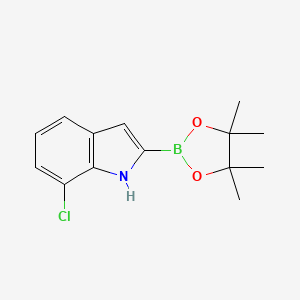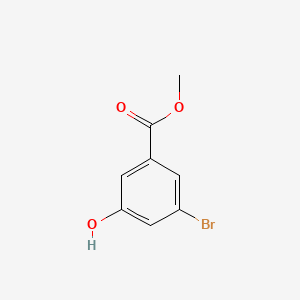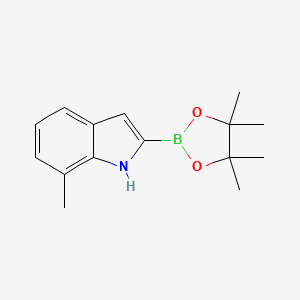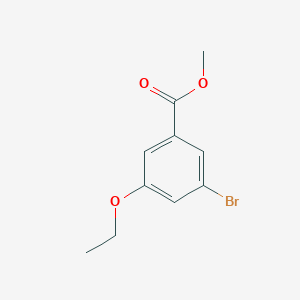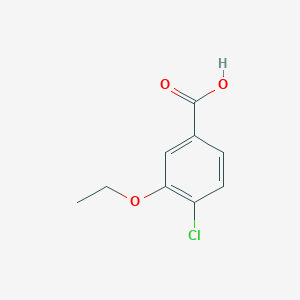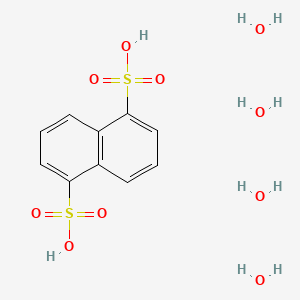
1,5-萘二磺酸四水合物
描述
1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is typically obtained as the tetrahydrate . It is a colorless solid and, like other sulfonic acids, it is a strong acid .
Synthesis Analysis
1,5-Naphthalenedisulfonic acid tetrahydrate reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Molecular Structure Analysis
The molecular formula of 1,5-Naphthalenedisulfonic acid tetrahydrate is C10H6(SO3H)2·4H2O . The molecular weight is 360.36 .Chemical Reactions Analysis
The disulfonic acid forms an anhydride when treated with oleum below 50℃ . Also, it reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Physical And Chemical Properties Analysis
1,5-Naphthalenedisulfonic acid tetrahydrate crystallizes as the tetrahydrate but dehydrates at 125 ℃ to give the anhydrous acid (mp 240 – 245℃) . It is a solid at 20 deg.C .科学研究应用
Application in Coordination Polymer Synthesis
- Scientific Field: Chemistry, specifically Coordination Polymer Synthesis .
- Summary of Application: 1,5-Naphthalenedisulfonic acid tetrahydrate is used in the synthesis of a 1D-coordination polymer .
- Methods of Application: The compound reacts with [n-Bu2SnO]n in a 1:1 stoichiometry followed by reaction with 2,2′-bipyridine-N,N′-dioxide (BPDO-I) to yield the 1D-coordination polymer .
- Results or Outcomes: The result of this reaction is a 1D-coordination polymer, [n-Bu2Sn(BPDO-I)(1,5-C10H6(SO3)2)]n .
Application in Protonated Azamacrocyclic Ligand Recognition
- Scientific Field: Chemistry, specifically Ligand Recognition .
- Summary of Application: 1,5-Naphthalenedisulfonic acid tetrahydrate is recognized by a protonated azamacrocyclic ligand .
- Methods of Application: A solution of the protonated receptor in Britton-Robinson buffer was diffused with a methanol solution of 1,5-naphthalenedisulfonic acid tetrahydrate. After one week, bright yellow crystals formed at the water/methanol interface .
- Results or Outcomes: Bright yellow acicular crystals were formed at the water/methanol interface .
Application in Liposomal Entrapment
- Scientific Field: Biochemistry, specifically Liposomal Entrapment .
- Summary of Application: The liposomal entrapment of 1,5-naphthalenedisulfonic acid disodium salt in phospholipid vesicles has been studied .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Synthesis of Amino Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,5-Naphthalenedisulfonic acid tetrahydrate can be nitrated to produce nitrodisulfonic acids, which are precursors to amino derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application as a Divalent Counterion
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: The disodium salt of 1,5-Naphthalenedisulfonic acid tetrahydrate is sometimes used as a divalent counterion for forming salts of basic drug compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in Chromatography
- Scientific Field: Analytical Chemistry .
- Summary of Application: The disodium salt of 1,5-Naphthalenedisulfonic acid tetrahydrate is used as an electrolyte in certain kinds of chromatography .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Synthesis of 1,5-Dihydroxynaphthalene
- Scientific Field: Organic Chemistry .
- Summary of Application: Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in the Synthesis of Nitrodisulfonic Acids
- Scientific Field: Organic Chemistry .
- Summary of Application: Nitration of 1,5-Naphthalenedisulfonic acid tetrahydrate gives nitrodisulfonic acids, which are precursors to amino derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application as a Sulfonated Aromatic Pollutant
- Scientific Field: Environmental Chemistry .
- Summary of Application: 1,5-Naphthalenedisulfonic acid tetrahydrate is a sulfonated aromatic pollutant .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
安全和危害
1,5-Naphthalenedisulfonic acid tetrahydrate is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
naphthalene-1,5-disulfonic acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.4H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLYGIIADHDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692957 | |
| Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedisulfonic acid tetrahydrate | |
CAS RN |
211366-30-2 | |
| Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalene-1,5-disulfonic acid tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



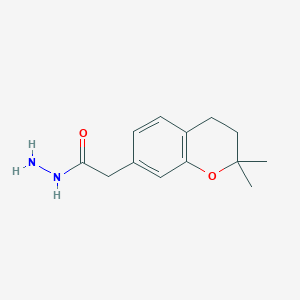
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)
